molecular formula C25H28N4O2 B3011579 [1,1'-Biphenyl]-4-yl(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 946248-72-2

[1,1'-Biphenyl]-4-yl(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B3011579
CAS No.: 946248-72-2
M. Wt: 416.525
InChI Key: CRGHEMDPXOFIQI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a biphenyl group, a piperazine ring, and a pyrimidine ring . These components are common in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like X-ray single-crystal diffraction and NMR analysis, as is common for similar compounds .

Scientific Research Applications

Molecular Interactions and Analysis

The study of molecular interactions of analogues similar to "[1,1'-Biphenyl]-4-yl(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone" reveals insights into their binding affinity and mechanism of action. For instance, research on the molecular interaction of a cannabinoid receptor antagonist highlights the importance of the N1 aromatic ring moiety in steric binding interactions with the receptor, suggesting a potential avenue for exploring the interactions of similarly structured compounds with biological targets (Shim et al., 2002).

Antibacterial and Antimicrobial Activity

Several studies have synthesized and evaluated analogues of "this compound" for their antibacterial and antimicrobial properties. For example, novel triazole analogues of piperazine demonstrated significant inhibition against human pathogenic bacteria, indicating the potential for developing new antimicrobial agents from these chemical frameworks (Nagaraj et al., 2018).

Anticancer Activities

The exploration of novel compounds for anticancer activities has led to the identification of derivatives with promising antiproliferative properties against various cancer cell lines. This includes studies on novel fused chromone–pyrimidine hybrids and derivatives showing significant anti-proliferative activities, highlighting the therapeutic potential of these compounds in cancer treatment (Sambaiah et al., 2017).

Structural and Theoretical Analysis

Research on the structural and theoretical analysis of related compounds provides valuable insights into their physical, chemical, and biological properties. Studies involving X-ray diffraction and Hirshfeld surface analysis offer detailed characterizations of these compounds, aiding in the understanding of their interactions and stability (Prasad et al., 2018).

Properties

IUPAC Name

[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c1-18(2)31-24-17-23(26-19(3)27-24)28-13-15-29(16-14-28)25(30)22-11-9-21(10-12-22)20-7-5-4-6-8-20/h4-12,17-18H,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGHEMDPXOFIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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